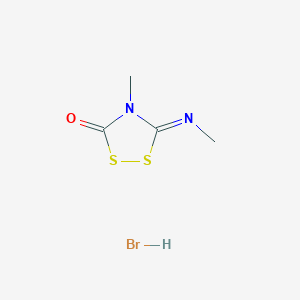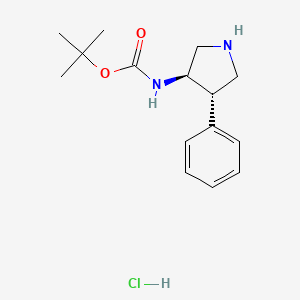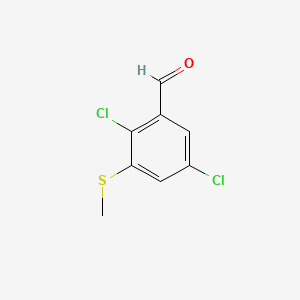
2,5-Dichloro-3-(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6Cl2OS It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(methylthio)benzaldehyde typically involves the chlorination of 3-(methylthio)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques can help in achieving high purity and yield of the desired product.
化学反応の分析
Types of Reactions
2,5-Dichloro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,5-Dichloro-3-(methylthio)benzoic acid.
Reduction: 2,5-Dichloro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dichloro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-3-(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms and methylthio group can also influence the compound’s reactivity and interaction with biological systems.
類似化合物との比較
Similar Compounds
- 2,3-Dichlorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 3,4-Dichlorobenzaldehyde
Uniqueness
2,5-Dichloro-3-(methylthio)benzaldehyde is unique due to the presence of both chlorine atoms and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other dichlorobenzaldehyde derivatives.
特性
分子式 |
C8H6Cl2OS |
|---|---|
分子量 |
221.10 g/mol |
IUPAC名 |
2,5-dichloro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
InChIキー |
KCAOIVVOENFLCW-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





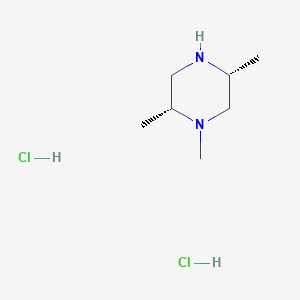
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
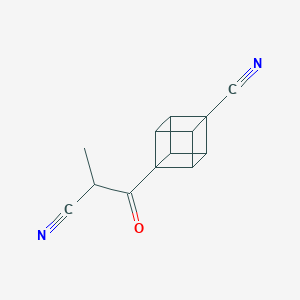
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
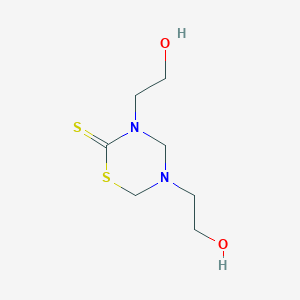
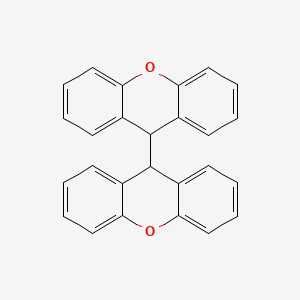
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
